Welcome to the BenchChem Online Store!
molecular formula C14H12BrFN2O2 B8391374 N-(1-(3-bromophenyl)ethyl)-5-fluoro-2-nitrobenzenamine

N-(1-(3-bromophenyl)ethyl)-5-fluoro-2-nitrobenzenamine

Cat. No. B8391374
M. Wt: 339.16 g/mol
InChI Key: KKEFYTGADFFLHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08604021B2

Procedure details

A mixture of 1-(3-bromophenyl)ethanamine (1.0 g, 5.0 mmol), 2,4-difluoro-1-nitrobenzene (0.8 g, 5.0 mmol), N,N-diisopropylethylamine (1.7 mL, 10.0 mmol) and acetonitrile (20 mL) was stirred for 18 h and concentrated in vacuo. The residue was dissolved in ethyl acetate; this solution was washed with water, dried over Na2SO4 and concentrated in vacuo to yield the title compounds as a yellow oil (1.25 g, 74%). 1H NMR (400 MHz, CDCl3): δ 8.51 (d, 1 H), 8.25 (m, 1 H), 7.48 (s, 1 H), 7.41 (m, 1 H), 7.25 (m, 2 H), 6.36 (m, 1 H), 6.24 (m, 1 H), 4.55 (m, 1 H), 1.63 (d, 3 H). MS (ESI) m/z: Calculated: 338; Observed: 339 (M+H+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
74%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]([NH2:10])[CH3:9])[CH:5]=[CH:6][CH:7]=1.F[C:12]1[CH:17]=[C:16]([F:18])[CH:15]=[CH:14][C:13]=1[N+:19]([O-:21])=[O:20].C(N(CC)C(C)C)(C)C>C(#N)C>[Br:1][C:2]1[CH:3]=[C:4]([CH:8]([NH:10][C:12]2[CH:17]=[C:16]([F:18])[CH:15]=[CH:14][C:13]=2[N+:19]([O-:21])=[O:20])[CH3:9])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)C(C)N
Name
Quantity
0.8 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)[N+](=O)[O-]
Name
Quantity
1.7 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
this solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C(C)NC1=C(C=CC(=C1)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.25 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.